7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine
CAS No.:
Cat. No.: VC17439277
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO |
|---|---|
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine |
| Standard InChI | InChI=1S/C11H21NO/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3/h8-10,12H,4-7H2,1-3H3 |
| Standard InChI Key | LNKAEQDCFIAODV-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1C2CCOC2C1(C)C |
Introduction
Molecular Characteristics and Structural Elucidation
Bicyclic Framework and Substituent Configuration
The core structure of 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine consists of a bicyclo[3.2.0]heptane system, a fused ring structure comprising a five-membered oxolane ring (2-oxabicyclo) and a four-membered carbocyclic ring. The oxygen atom at the 2-position introduces polarity and hydrogen-bonding potential, while the two methyl groups at the 7th position enhance steric bulk and influence conformational rigidity. The propylamine side chain at the 6th position provides a basic nitrogen center, which is critical for interactions with biological targets such as enzymes or receptors .
The compound’s IUPAC name, 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine, systematically describes its substituent arrangement. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 183.29 g/mol | |
| InChIKey | LNKAEQDCFIAODV-UHFFFAOYSA-N | |
| Canonical SMILES | CCCNC1C2CCOC2C1(C)C | |
| XLogP3-AA (LogP) | 2 | |
| Topological Polar Surface Area | 21.3 Ų |
3D Conformation and Stereochemical Considerations
The spatial arrangement of the bicyclic system and substituents significantly impacts the compound’s biological activity. Computational models reveal that the methyl groups at the 7th position enforce a chair-like conformation in the oxolane ring, reducing ring puckering and stabilizing the molecule. The propylamine chain adopts an extended conformation, positioning the amine group for optimal interaction with acidic or hydrogen-bonding residues in target proteins .
Notably, the compound exhibits three undefined stereocenters, as indicated by PubChem’s computed properties . This stereochemical ambiguity suggests the existence of multiple diastereomers, each with distinct physicochemical and pharmacological profiles. Resolution of these stereoisomers would require chiral separation techniques or asymmetric synthesis.
Synthesis and Derivative Formation
Derivatives and Analogues
Structural modifications of the parent compound focus on optimizing bioavailability and target affinity. Common derivatives include:
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N-Acylated Variants: Replacement of the propyl group with acyl chains to modulate lipophilicity.
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Stereoisomerically Pure Forms: Isolation of specific diastereomers to evaluate enantioselective interactions.
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Heteroatom-Substituted Analogues: Replacement of the oxygen atom with sulfur or nitrogen to alter electronic properties.
Computational Modeling and Molecular Docking
Conformational Rigidity and Docking Studies
The compound’s conformational rigidity, enforced by the bicyclic framework and methyl substituents, makes it an ideal candidate for molecular docking studies. Rigid ligands reduce entropy penalties upon binding, improving predicted binding affinities. Computational simulations using software like AutoDock Vina or Schrödinger Suite often position the amine group near acidic residues (e.g., aspartate or glutamate) in target proteins, while the oxolane oxygen forms hydrogen bonds with backbone amides .
Pharmacophore Mapping
Pharmacophore models highlight three critical features:
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Basic Amine Center: Essential for ionic interactions.
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Oxolane Oxygen: Participates in hydrogen bonding.
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Methyl Groups: Provide hydrophobic contacts with nonpolar protein pockets .
These features suggest potential activity against central nervous system (CNS) targets, such as neurotransmitter transporters or G protein-coupled receptors (GPCRs).
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